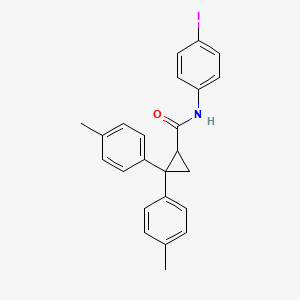![molecular formula C15H17N3O2S B11540035 N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B11540035.png)
N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-N1,N1-DIETHYL-N4-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZENE-1,4-DIAMINE is a synthetic organic compound known for its unique chemical structure and properties It features a benzene ring substituted with a diethylamino group and a nitrothiophene moiety connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N1,N1-DIETHYL-N4-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZENE-1,4-DIAMINE typically involves a multi-step process:
Formation of the Benzene-1,4-Diamine Derivative: The starting material, benzene-1,4-diamine, is reacted with diethylamine under controlled conditions to introduce the diethylamino groups.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group is introduced through a condensation reaction with an appropriate aldehyde or ketone derivative of nitrothiophene.
Final Coupling Reaction: The intermediate products are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4E)-N1,N1-DIETHYL-N4-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-N1,N1-DIETHYL-N4-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZENE-1,4-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe for detecting metal ions, such as iron (Fe3+). Its ability to form complexes with metal ions makes it useful in various analytical applications .
Medicine
In medicine, the compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the nitrothiophene moiety is particularly significant in these studies.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of (4E)-N1,N1-DIETHYL-N4-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, leading to changes in its fluorescence properties. The nitrothiophene moiety plays a crucial role in these interactions, facilitating the formation of stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Bis(thiophen-2-yl-methylene)benzene-1,4-diamine: Similar in structure but lacks the nitro group, affecting its reactivity and applications.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine: Another related compound with methyl groups instead of nitro groups, leading to different chemical properties.
Uniqueness
(4E)-N1,N1-DIETHYL-N4-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZENE-1,4-DIAMINE is unique due to the presence of both diethylamino and nitrothiophene groups
Properties
Molecular Formula |
C15H17N3O2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(5-nitrothiophen-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C15H17N3O2S/c1-3-17(4-2)13-7-5-12(6-8-13)16-11-14-9-10-15(21-14)18(19)20/h5-11H,3-4H2,1-2H3 |
InChI Key |
GNOLJENCURDWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539955.png)

![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine](/img/structure/B11539984.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540006.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540012.png)
![2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11540018.png)
![Phenyl 2-[(3,4-dimethylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B11540040.png)

![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11540060.png)
